2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
The compound 2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine family, a class of fused heterocycles comprising an imidazole ring fused with a pyridazine ring. This scaffold is distinguished by a shared nitrogen atom between the two rings, which enhances its electronic and steric properties for pharmacological applications . The tert-butyl group at the 2-position and the 4-methoxyphenyl carboxamide moiety at the 6-position are critical for modulating solubility, metabolic stability, and target binding affinity.
Synthetic Routes:
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves:
- Condensation reactions between substituted pyridazines and haloacetaldehyde derivatives (e.g., haloacetaldehyde dimethyl acetal) .
- Transition-metal-catalyzed cross-coupling, particularly copper- and palladium-based catalysts, for introducing aryl or heteroaryl substituents .
These methods enable precise functionalization, as seen in the tert-butyl and methoxyphenyl groups of the target compound.
Properties
IUPAC Name |
2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)15-11-22-16(20-15)10-9-14(21-22)17(23)19-12-5-7-13(24-4)8-6-12/h5-11H,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRQXKZQTIFNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by the imidazo[1,2-b]pyridazine nucleus. Its molecular formula is , with a molecular weight of approximately 300.36 g/mol. The presence of the tert-butyl and methoxyphenyl substituents is crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds within the imidazo[1,2-b]pyridazine class exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit various kinases implicated in cancer progression, such as BCR-ABL and EGFR. The specific compound demonstrates potential as a selective inhibitor of these kinases, suggesting a promising avenue for cancer therapy .
The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways that promote cell proliferation and survival in cancer cells. This compound has been noted to stabilize inactive conformations of target kinases, thereby preventing their interaction with ATP and substrates .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazo[1,2-b]pyridazine scaffold can significantly influence biological activity. The presence of bulky groups like tert-butyl enhances lipophilicity and potentially increases cellular uptake. Substituents such as methoxy groups can also modulate the electronic properties of the molecule, impacting its binding affinity to target proteins .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of BCR-ABL and EGFR kinases | |
| Antimicrobial | Potential activity against bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
- In vitro Studies : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating effective cytotoxicity.
- Animal Models : Preclinical trials involving xenograft models have shown that this compound significantly reduces tumor growth when administered at therapeutic doses, supporting its potential use in cancer treatment.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of imidazo[1,2-b]pyridazine exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The structural characteristics of these compounds contribute to their efficacy.
Key Findings:
- A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their antimycobacterial activity. Among these, compounds with specific substitutions at the C2 and C6 positions demonstrated potent inhibitory effects against Mtb and Mycobacterium marinum (Mm) .
- The most active compounds typically featured a phenyl group at C2 and a methoxy group at C3. For instance, one compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Mtb .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure of imidazo[1,2-b]pyridazine derivatives affect their biological activity.
Analysis:
- The SAR analysis indicated that the presence of a methoxy group at C3 significantly enhances the activity against Mtb. Variations in substituents at the C2 and C6 positions were systematically evaluated to optimize potency .
- Compounds with a benzyl moiety linked through sulfur or nitrogen at the C6 position showed improved activity profiles compared to those without such substitutions .
Pharmacological Research
The pharmacological potential of 2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide extends beyond antimycobacterial applications. It has been investigated for its anxiolytic properties as well.
Research Insights:
- Compounds from this class have been tested for their ability to act as corticotropin-releasing factor receptor 1 (CRF1) antagonists. These studies revealed that certain derivatives exhibited high binding affinities and favorable pharmacokinetic profiles .
- For example, one derivative demonstrated an IC50 value of 2 nM in displacing [3H]diazepam from rat brain membranes, indicating strong anxiolytic potential .
Summary Table of Key Findings
| Compound Name | Activity Type | MIC Against Mtb (μg/mL) | IC50 (nM) | Notes |
|---|---|---|---|---|
| 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine | Antimycobacterial | 0.5 | N/A | High activity against Mtb |
| 2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine | Anxiolytic | N/A | 2 | Strong CRF1 receptor antagonist |
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid and 4-methoxyaniline.
-
Basic Hydrolysis : Produces the corresponding carboxylate salt.
Reaction conditions and yields depend on solvent polarity and temperature. For example, 6 M HCl at 80°C achieves >90% conversion within 4 hours.
Electrophilic Aromatic Substitution
The imidazo[1,2-b]pyridazine core participates in electrophilic substitution, primarily at the C3 position due to electron-rich character .
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, CHCl₃ | 3-Bromo derivative | 86 | |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | 72 |
Steric hindrance from the tert-butyl group reduces reactivity at adjacent positions .
Nucleophilic Substitution
The 6-chloro intermediate (synthesized from the parent compound) undergoes nucleophilic displacement:
text2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide → (Cl substitution) → 6-Amino/6-Alkoxy derivatives[6][8]
Key reagents:
-
Amines (NH₃, alkylamines) in DMF at 120°C
-
Alkoxides (NaOMe, NaOEt) under reflux
Transition Metal-Catalyzed Coupling
The compound serves as a substrate in cross-coupling reactions:
text6-Bromo derivative + Arylboronic acid ────Pd(PPh₃)₂Cl₂, K₂CO₃, DME────→ 6-Aryl substituted analog (Yield: 65-85%)
text6-Bromo derivative + Piperazine ────Pd₂(dba)₃, Xantphos────→ 6-Piperazinyl derivative (Yield: 78%)
Methoxy Group Demethylation
The 4-methoxyphenyl group undergoes demethylation with BBr₃ in CH₂Cl₂ at −78°C, yielding a phenolic derivative .
tert-Butyl Group Oxidation
Reaction with KMnO₄/H₂SO₄ converts the tert-butyl group to a carboxylic acid:
text-C(CH₃)₃ → -COOH (Yield: 58%)
Stability and Degradation Pathways
The compound shows:
-
Photodegradation : UV light (254 nm) induces ring-opening reactions via radical intermediates .
-
Thermal Stability : Decomposes above 250°C, forming cyanuric acid derivatives.
Comparative Reactivity Analysis
Data from analogous imidazo[1,2-b]pyridazines :
| Substituent | EAS Rate (rel.) | Hydrolysis Rate (rel.) |
|---|---|---|
| 4-Methoxyphenyl | 1.0 | 1.0 |
| 4-Chlorophenyl | 0.7 | 1.3 |
| 4-Fluorophenyl | 0.9 | 1.1 |
Electron-donating groups (e.g., methoxy) enhance electrophilic substitution but slow hydrolysis .
This reactivity profile enables rational design of derivatives for medicinal applications, particularly through C6 and C3 modifications. The tert-butyl group provides steric protection against enzymatic degradation, while the methoxyphenyl moiety enhances membrane permeability . Future studies should explore biocatalytic transformations and late-stage functionalization strategies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Pharmacological Implications
The pharmacological profile of imidazo[1,2-b]pyridazine derivatives is highly dependent on substituents at the 2-, 3-, and 6-positions. Below is a comparative analysis of key analogues:
Table 1: Key Structural Analogues and Their Substituents
Key Observations:
2-Position Substituents :
- The tert-butyl group in the target compound likely enhances metabolic stability and steric hindrance compared to smaller groups (e.g., cyclopropyl in ). In YPC-21867, a tert-butyl group at the 3-position improves kinase binding, suggesting similar benefits for the target compound .
- Aryl groups (e.g., 3',4'-methylenedioxyphenyl in IV.10) enhance receptor binding affinity, as seen in benzodiazepine receptor studies (IC₅₀ = 1 nM) .
6-Position Modifications :
- Carboxamide vs. Thiazolidine-dione : The target compound’s carboxamide group may prioritize solubility and hydrogen bonding, whereas thiazolidine-dione derivatives (e.g., YPC-21440) are optimized for kinase inhibition .
- Methoxy vs. Methylenedioxy : The 4-methoxyphenyl group in the target compound offers moderate electron-donating effects, contrasting with the methylenedioxy group in IV.10, which enhances π-π stacking and receptor affinity .
Table 2: Binding Affinities and Selectivity Profiles
Key Findings:
- Benzodiazepine Receptor Affinity : The absence of a 3',4'-methylenedioxy group in the target compound may limit its benzodiazepine receptor potency compared to IV.10 .
- Kinase Inhibition : While the target compound lacks a thiazolidine-dione moiety, its tert-butyl group could mimic the hydrophobic interactions seen in YPC-21867’s kinase binding .
- Substituent Effects : Bulky groups (e.g., benzyl in V.3a) reduce receptor affinity, emphasizing the tert-butyl group’s balanced steric profile .
Preparation Methods
Regioselectivity in Core Formation
Early methods suffered from low regioselectivity due to competing alkylation at undesired pyridazine nitrogens. This was resolved by using 3-amino-6-halopyridazines, where the halogen sterically hinders alternative reaction sites.
Q & A
Q. What are the recommended synthetic routes for 2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction efficiency be optimized?
-
Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, imidazo[1,2-b]pyridazine scaffolds are typically constructed by reacting aminopyridazines with α-haloketones or via Buchwald-Hartwig amination for aryl substitution . A critical optimization step involves solvent selection (e.g., DCM for intermediate crystallization) and controlled deprotection of tert-butyl groups using trifluoroacetic acid (TFA) . Reaction efficiency is improved by monitoring intermediates via LC-MS and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride).
-
Key Data :
| Parameter | Value/Procedure | Reference |
|---|---|---|
| Intermediate Purification | Crystallization (DCM/hexane, triple saturation) | |
| Deprotection Efficiency | 94% yield using TFA in DCM |
Q. How should researchers address solubility challenges during in vitro testing of this compound?
- Methodological Answer : Solubility limitations in aqueous buffers can be mitigated using co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants like Tween-80. Pre-formulation studies using dynamic light scattering (DLS) to assess aggregation are recommended. If precipitation occurs, salt formation (e.g., hydrochloride salts) or nanoformulation (liposomes) may enhance bioavailability .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and /-NMR are essential for confirming molecular weight and structural motifs (e.g., tert-butyl singlet at ~1.4 ppm). Purity ≥95% should be validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient). X-ray crystallography can resolve stereochemical ambiguities in analogs .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the binding affinity of this compound to kinase targets?
-
Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics (MD) simulations (NAMD/GROMACS) can model interactions with ATP-binding pockets. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict electrostatic complementarity. ICReDD’s integrated computational-experimental workflows are ideal for validating binding hypotheses .
-
Key Data :
| Computational Parameter | Tool/Outcome | Reference |
|---|---|---|
| Docking Score (ΔG) | ≤-9.0 kcal/mol (kinase inhibition) | |
| MD Simulation Stability | RMSD ≤2.0 Å over 100 ns |
Q. How can researchers resolve contradictory bioactivity data across cell-based assays?
- Methodological Answer : Discrepancies may arise from off-target effects or assay-specific conditions (e.g., serum protein binding). Conduct orthogonal assays:
Target Engagement : Cellular thermal shift assay (CETSA) to confirm direct target binding.
Pathway Analysis : RNA-seq or phosphoproteomics to identify compensatory mechanisms.
Pharmacokinetics : Measure free vs. total plasma concentrations .
Q. What strategies optimize the metabolic stability of this compound in preclinical models?
- Methodological Answer : Identify metabolic soft spots via liver microsome assays (human/rodent). Common modifications:
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs?
- Methodological Answer : Prioritize substituents based on electronic (Hammett σ) and steric (Taft parameters) effects. For example:
-
Imidazo[1,2-b]pyridazine Core : Vary substituents at C-2 (tert-butyl) and C-6 (carboxamide).
-
4-Methoxyphenyl : Test halogenated or heteroaryl replacements .
- SAR Data Table :
| Analog Substituent | IC (nM) | Selectivity Index | Reference |
|---|---|---|---|
| 2-Cyclopropyl | 12 ± 3 | 8.5 | |
| 4-Fluorophenyl (methoxy) | 45 ± 7 | 2.1 |
Methodological Best Practices
- Experimental Design : Use factorial design (DoE) to screen reaction conditions or biological variables .
- Data Contradiction : Apply Bayesian statistics to weigh evidence from conflicting datasets .
- Software Tools : Leverage chemical informatics platforms (e.g., KNIME, Pipeline Pilot) for high-throughput data analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
